![molecular formula C15H16N2O5 B14436406 1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil CAS No. 78097-06-0](/img/structure/B14436406.png)
1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil is a synthetic organic compound that belongs to the class of uracil derivatives It is characterized by the presence of a benzoyloxy group attached to an ethoxy methyl chain, which is further connected to a methyluracil moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 2-(Benzoyloxy)ethanol: This intermediate is synthesized by reacting benzoyl chloride with ethylene glycol in the presence of a base such as pyridine.
Formation of 2-(Benzoyloxy)ethoxy methyl chloride: The intermediate 2-(Benzoyloxy)ethanol is then reacted with thionyl chloride to form the corresponding chloride.
Coupling with 5-methyluracil: The final step involves the reaction of 2-(Benzoyloxy)ethoxy methyl chloride with 5-methyluracil in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy or ethoxy groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoyloxy or ethoxy groups.
Reduction: Reduced derivatives with the removal of oxygen atoms.
Substitution: Substituted products with nucleophiles replacing the benzoyloxy or ethoxy groups.
Wissenschaftliche Forschungsanwendungen
1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The benzoyloxy and ethoxy groups can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[[2-(Benzoyloxy)ethoxy]methyl]uracil: Lacks the methyl group on the uracil moiety.
1-[[2-(Benzoyloxy)ethoxy]methyl]-5-fluorouracil: Contains a fluorine atom instead of a methyl group on the uracil moiety.
1-[[2-(Benzoyloxy)ethoxy]methyl]-5-chlorouracil: Contains a chlorine atom instead of a methyl group on the uracil moiety.
Uniqueness
1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil is unique due to the presence of both benzoyloxy and ethoxy groups, which can influence its chemical reactivity and biological activity. The methyl group on the uracil moiety can also affect its interaction with molecular targets, potentially enhancing its therapeutic properties.
Eigenschaften
CAS-Nummer |
78097-06-0 |
|---|---|
Molekularformel |
C15H16N2O5 |
Molekulargewicht |
304.30 g/mol |
IUPAC-Name |
2-[(5-methyl-2,4-dioxopyrimidin-1-yl)methoxy]ethyl benzoate |
InChI |
InChI=1S/C15H16N2O5/c1-11-9-17(15(20)16-13(11)18)10-21-7-8-22-14(19)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,16,18,20) |
InChI-Schlüssel |
BVILVUXOHRXCCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)COCCOC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


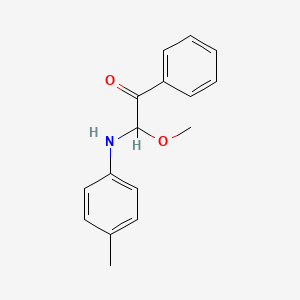


![4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14436350.png)
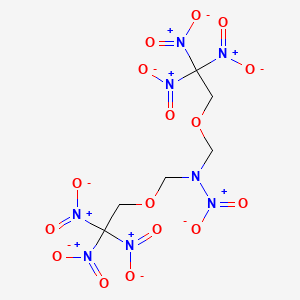
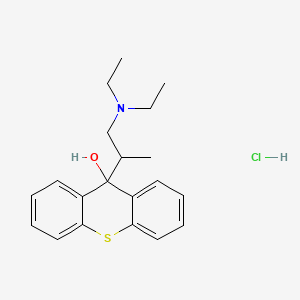

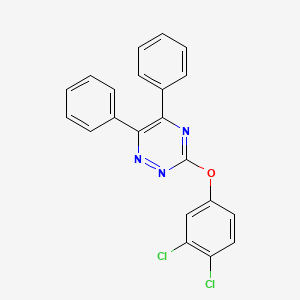

![9,9-Dimethylbicyclo[3.3.1]nonane](/img/structure/B14436375.png)

![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione](/img/structure/B14436388.png)
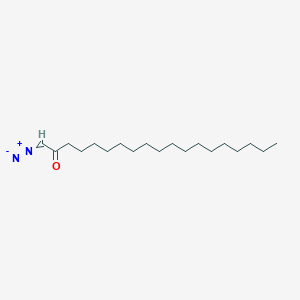
![N,N-Dimethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14436399.png)
